(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate, also known as trimethylammonium butyrate, is a quaternary ammonium compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes a hydroxyl group and a trimethylammonium moiety, contributing to its solubility and reactivity in biological systems.
This compound can be derived from the amino acid butyric acid through various synthetic pathways. It is often utilized in biochemical research and has applications in nutrition and pharmacology due to its potential effects on metabolism and cellular function.
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate is classified as:
The synthesis of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate typically involves the reaction of butyric acid derivatives with trimethylamine. The following methods are commonly employed:
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate has a molecular formula of CHNO and a molecular weight of approximately 161.21 g/mol.
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate participates in several chemical reactions:
The mechanism of action of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate primarily involves its role as a metabolic intermediate:
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate has several scientific uses:
(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate (systematically named as the conjugate base of L-carnitine) is biosynthesized endogenously in eukaryotic systems through a conserved four-step enzymatic pathway originating from the amino acid lysine. The initial reaction involves methylation of lysine residues within proteins, particularly actin and myosin, to form ε-N-trimethyllysine (TML). This precursor is liberated during protein turnover and hydroxylated by trimethyllysine dioxygenase (TMLD)—a non-heme iron(II) and α-ketoglutarate-dependent enzyme—to yield (3R)-hydroxy-N-trimethyllysine (HTML). Ascorbate serves as an essential cofactor for TMLD, maintaining iron in its reduced state [9]. HTML undergoes cleavage by HTML aldolase (a pyridoxal phosphate-dependent enzyme) to produce 4-trimethylaminobutyraldehyde (TMABA) and glycine. TMABA is subsequently oxidized by TMABA dehydrogenase (an NAD⁺-dependent enzyme) to form γ-butyrobetaine. The final hydroxylation step at the C-3 position is catalyzed by γ-butyrobetaine hydroxylase (a zinc-binding dioxygenase requiring Fe²⁺ and molecular oxygen), yielding (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate [9].
Tissue-specific enzyme distribution regulates flux through this pathway: hepatic and renal tissues exhibit the highest γ-butyrobetaine hydroxylase activity, while skeletal muscle and heart predominantly express TMLD. This compartmentalization necessitates inter-organ transport of intermediates, notably γ-butyrobetaine, from sites of synthesis (muscle, brain) to hydroxylation sites (liver, kidneys) [9].
Table 1: Enzymatic Pathway of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate Biosynthesis
Enzyme | Cofactors | Products | Primary Tissues |
---|---|---|---|
Trimethyllysine dioxygenase | Fe²⁺, α-ketoglutarate, O₂, ascorbate | (3R)-hydroxy-N-trimethyllysine | Muscle, heart, kidney, brain |
HTML aldolase | Pyridoxal phosphate | 4-trimethylaminobutyraldehyde, glycine | Liver |
TMABA dehydrogenase | NAD⁺ | γ-butyrobetaine | Liver, kidney |
γ-Butyrobetaine hydroxylase | Fe²⁺, O₂, ascorbate | (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | Liver, kidney, testes |
The quintessential function of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate in energy metabolism is mediating the translocation of long-chain fatty acids (LCFAs; C14–C20) across the inner mitochondrial membrane for β-oxidation. This process—termed the carnitine shuttle—is indispensable because LCFAs cannot passively diffuse into mitochondria. Cytosolic long-chain acyl-coenzyme A (acyl-CoA) esters are conjugated to (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate via carnitine palmitoyltransferase I (carnitine palmitoyltransferase I), forming acylcarnitine derivatives (e.g., palmitoylcarnitine). These derivatives are shuttled inward by carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine. Within the mitochondrial matrix, carnitine palmitoyltransferase II (carnitine palmitoyltransferase II) regenerates acyl-CoA and releases (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate for recycling [3] [9].
During high-intensity exercise or metabolic stress, skeletal muscle exhibits a 5.5-fold increase in short-chain acylcarnitines (e.g., acetylcarnitine), concurrent with a 66% depletion of free (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate pools. This shift reflects accelerated β-oxidation and acetyl-CoA production, which exceeds citrate synthase capacity. The resultant acetylcarnitine formation buffers excess acetyl groups, preventing CoA sequestration and maintaining metabolic flux. Notably, plasma long-chain acylcarnitines (e.g., palmitoylcarnitine) rise by 23% during such states, serving as biomarkers of mitochondrial stress [6].
Table 2: Metabolic Shifts in Carnitine Pools During High-Intensity Exercise
Metabolite | Change at Rest → Exercise | Biological Significance |
---|---|---|
Free (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | ↓66% | Consumption for acylcarnitine synthesis |
Short-chain acylcarnitines | ↑5.5-fold | Buffer of acetyl-CoA overflow |
Long-chain acylcarnitines (plasma) | ↑23% | Leakage from mitochondria during stress |
Total muscle carnitine | ↓19% | Efflux of acylcarnitines to circulation |
Carnitine palmitoyltransferase I and carnitine palmitoyltransferase II are evolutionarily distinct enzymes that functionally couple (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate to fatty acid metabolism. Carnitine palmitoyltransferase I isoforms (liver: carnitine palmitoyltransferase IA; muscle: carnitine palmitoyltransferase IB) reside on the outer mitochondrial membrane and catalyze the acyl transfer from CoA to carnitine. Carnitine palmitoyltransferase IA is potently inhibited by malonyl-CoA (the first intermediate in fatty acid synthesis), enabling reciprocal regulation of fatty acid oxidation and synthesis. During fasting, diminished insulin signaling reduces malonyl-CoA production, derepressing carnitine palmitoyltransferase IA and promoting fatty acid import [3] .
Carnitine palmitoyltransferase II, localized on the inner mitochondrial membrane, reverses this reaction. Its substrate specificity encompasses long- and very-long-chain acylcarnitines (C12–C18). Deficiencies in carnitine palmitoyltransferase II impair fatty acid oxidation, leading to pathological accumulations of palmitoylcarnitine and other long-chain acylcarnitines. These metabolites disrupt sarcolemmal calcium channels and mitochondrial membranes, contributing to rhabdomyolysis and cardiac arrhythmias—a phenomenon not observed in short-chain defects due to carnitine-independent mitochondrial uptake [3] .
Table 3: Properties of Carnitine Palmitoyltransferase Isoforms
Property | Carnitine Palmitoyltransferase I | Carnitine Palmitoyltransferase II |
---|---|---|
Localization | Outer mitochondrial membrane | Inner mitochondrial membrane |
Primary Isoforms | IA (liver), IB (muscle) | Ubiquitous |
Reaction Catalyzed | Acyl-CoA + carnitine → acylcarnitine + CoA | Acylcarnitine + CoA → acyl-CoA + carnitine |
Key Regulator | Malonyl-CoA (inhibits) | None known |
Pathological Metabolites | None specific | Palmitoylcarnitine, oleoylcarnitine |
Peroxisomes contribute to fatty acid oxidation, particularly for very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids, and dicarboxylic acids. Unlike mitochondria, peroxisomes lack carnitine palmitoyltransferase I but express carnitine octanoyltransferase and carnitine acetyltransferase. These enzymes convert peroxisomal β-oxidation-derived medium- and short-chain acyl-CoAs (e.g., propionyl-CoA, acetyl-CoA) into corresponding acylcarnitines. (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate thus serves as an acceptor moiety, facilitating CoA recycling within peroxisomes and enabling metabolite export [2] [6].
The resultant acylcarnitines (e.g., propionylcarnitine, acetylcarnitine) are transported to mitochondria for further oxidation or excreted. This process detoxifies accumulating acyl groups in peroxisomal disorders like Zellweger syndrome. Analytical techniques (e.g., LC-MS/MS) quantify specific acylcarnitine profiles to diagnose metabolic blocks. For instance, elevated hexanoylcarnitine indicates medium-chain acyl-CoA dehydrogenase deficiency, while glutarylcarnitine accumulation reflects glutaric acidemia type I [2] .
The structural diversity of acylcarnitines necessitates systematic nomenclature. Shorthand notation (e.g., CAR 18:1(9Z);OH) specifies chain length, double bond position/geometry, and functional groups, replacing ambiguous legacy terms like "C18:1-OH". This precision enables discrimination of isomers (e.g., CAR 10:1(2E) vs. CAR 10:1(3Z)), which originate from distinct biochemical pathways and have unique diagnostic significance [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1